molecular formula C10H12F3NO4 B2828424 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate CAS No. 1415564-50-9

1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate

Cat. No. B2828424
CAS RN: 1415564-50-9
M. Wt: 267.204
InChI Key: ZKACKVHYCAOKMH-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate is a chemical compound with the CAS Number: 1415564-50-9 . It has a molecular weight of 267.2 . The IUPAC name for this compound is carbonic acid compound with 1-[4-(trifluoromethoxy)phenyl]ethanamine (1:1) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO.CH2O3/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;2-1(3)4/h2-6H,13H2,1H3;(H2,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Applications of Organic Carbonates

Organic carbonates, including linear and cyclic variants, have extensive applications in green chemistry due to their environmentally benign nature. They serve as intermediates in the synthesis of polymers, surfactants, and plasticizers, and as solvents and fuel additives. The synthesis of organic carbonates often explores non-phosgene routes due to the toxicity concerns associated with phosgene, with methods such as alcoholysis of urea, carbonylation of alcohols using CO2, and trans-esterification gaining prominence. These methods are advantageous due to the use of abundant and less hazardous materials, and in some cases, the ability to utilize and sequester CO2, contributing to the mitigation of climate change effects (Shukla & Srivastava, 2017).

Amine-Functionalized Sorbents for Environmental Applications

Amine-functionalized materials, including sorbents, have shown significant promise in environmental remediation, particularly for the removal of persistent organic pollutants like perfluoroalkyl substances (PFAS) from water. These materials leverage the basicity of amine groups to capture acidic contaminants through electrostatic interactions, hydrogen bonding, and other mechanisms. This functionality is crucial in designing materials for the selective removal of contaminants from water, indicating the relevance of amine-functionalized compounds in addressing environmental pollution issues (Ateia et al., 2019).

Catalytic Applications

Transition-metal-catalyzed reductive amination processes employing hydrogen are pivotal in synthesizing a wide range of alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The process is remarkable for its versatility in producing primary, secondary, and tertiary alkyl amines, highlighting the critical role of amine functionalities in the synthesis of industrially and biologically relevant compounds. This methodology underscores the importance of catalysis in the efficient and sustainable production of amines, including those similar in functionality to "1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate" (Irrgang & Kempe, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

carbonic acid;1-[4-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.CH2O3/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;2-1(3)4/h2-6H,13H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKACKVHYCAOKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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